Home > Products > Screening Compounds P131760 > 7-Hydroxydigitoxin
7-Hydroxydigitoxin - 18810-27-0

7-Hydroxydigitoxin

Catalog Number: EVT-1193386
CAS Number: 18810-27-0
Molecular Formula: C41H64O14
Molecular Weight: 780.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

7-Hydroxydigitoxin can be synthesized through various methods involving the modification of digitoxin. A common synthetic route involves the hydroxylation of digitoxin at the C-7 position. This can be achieved using base-mediated reactions, where digitoxin is reacted with a hydroxylating agent under controlled conditions.

In one study, 7-Hydroxydigitoxin was produced by treating digitoxin with sodium hydroxide in methanol at elevated temperatures (approximately 60 °C) for an extended period (overnight). The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for achieving a high yield of the desired product while minimizing by-products. The resulting compound can then be purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of 7-Hydroxydigitoxin is characterized by its complex steroid backbone typical of cardiac glycosides. Its molecular formula is C41H66O15C_{41}H_{66}O_{15}, and it features a hydroxyl group (-OH) at the C-7 position, which differentiates it from its parent compound digitoxin.

Structural Features:

  • Steroid Backbone: The compound retains the characteristic cyclopenta[a]phenanthrene structure common to cardiac glycosides.
  • Hydroxyl Group: The introduction of a hydroxyl group at C-7 alters its pharmacological properties compared to digitoxin.
  • Stereochemistry: The stereochemical configuration around various chiral centers contributes to its biological activity.

Nuclear magnetic resonance (NMR) spectroscopy is typically employed to elucidate the detailed structure and confirm the presence and orientation of functional groups within the molecule.

Chemical Reactions Analysis

7-Hydroxydigitoxin participates in several chemical reactions typical of cardiac glycosides. These include:

  1. Hydrolysis: Under acidic or basic conditions, 7-hydroxydigitoxin can undergo hydrolysis, leading to the formation of aglycone and sugar moieties.
  2. Reduction: The compound can also be reduced at specific positions, which may modify its pharmacological properties.
  3. Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate, which affects its solubility and bioavailability.

These reactions are significant in metabolic pathways and influence the pharmacokinetics of 7-hydroxydigitoxin.

Mechanism of Action

The primary mechanism of action for 7-hydroxydigitoxin involves inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium homeostasis through the sodium-calcium exchanger.

Key Mechanistic Steps:

  • Increased Intracellular Calcium: Elevated sodium levels reduce the activity of the sodium-calcium exchanger, leading to increased intracellular calcium concentrations.
  • Enhanced Contractility: The rise in calcium enhances myocardial contractility by promoting calcium binding to troponin C, facilitating stronger heart contractions.
  • Altered Heart Rate: By affecting action potential durations and conduction velocities in cardiac tissue, 7-hydroxydigitoxin also exerts negative chronotropic effects.

This dual action makes it effective for managing heart failure symptoms.

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 766.94 g/mol.
  • Solubility: Limited solubility in water; more soluble in organic solvents such as methanol and ethanol.
  • Melting Point: Typically ranges between 240 °C to 250 °C depending on purity.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place to maintain stability.

These properties influence formulation strategies for pharmaceutical applications.

Applications

7-Hydroxydigitoxin has several important scientific applications:

  1. Cardiac Therapy: Primarily used in treating various forms of heart disease due to its positive inotropic effects.
  2. Research Studies: Investigated for its potential anti-cancer properties; studies have shown that it may modulate pathways involved in tumor growth.
  3. Pharmacological Studies: Used as a reference compound in pharmacokinetic studies to understand drug interactions and metabolism.

The ongoing research into derivatives like 7-hydroxydigitoxin continues to expand its potential therapeutic applications beyond traditional cardiology.

Introduction to 7-Hydroxydigitoxin

Historical Context and Discovery of Cardiac Glycosides

The scientific journey of cardiac glycosides began with the systematic investigation of Digitalis purpurea (purple foxglove) by William Withering in 1785. His monograph "An Account of the Foxglove" documented its efficacy in treating "dropsy" (edema associated with heart failure) and noted its profound effects on cardiac function, though he also cautioned about its narrow therapeutic window and potential toxicity [1] [9]. The active compounds, classified as cardiac glycosides, share a core structure consisting of a steroidal nucleus, a lactone ring, and glycosidic residues. Digitoxin, a primary glycoside from Digitalis species, was among the earliest isolated compounds, identified in the 19th century through solvent extraction and crystallization techniques [5] [8].

The isolation of 7-Hydroxydigitoxin represents an advancement in understanding Digitalis metabolism. It arises from enzymatic hydroxylation at the C-7 position of the steroid nucleus, a modification observed in both plant biosynthesis and mammalian metabolic pathways. Early phytochemical studies in the mid-20th century identified hydroxylated derivatives like 7-Hydroxydigitoxin as minor constituents in Digitalis lanata leaves, alongside major glycosides such as digoxin and digitoxin [4] [7]. This discovery underscored the structural diversity within cardiac glycosides and hinted at functional implications for their pharmacokinetic and pharmacodynamic profiles.

Position of 7-Hydroxydigitoxin in the Digitalis Glycoside Family

7-Hydroxydigitoxin belongs to the cardenolide subclass of cardiac glycosides, characterized by a five-membered unsaturated lactone ring (butenolide) at the C-17 position of the steroid aglycone (genin). Its structure comprises the tetracyclic cyclopentanoperhydrophenanthrene nucleus, a defining feature of all sterol-derived cardenolides, with a β-oriented hydroxyl group specifically at carbon 7 (C-7) [5] [8]. The glycosidic moiety is attached via a β-glycosidic linkage at C-3, typically consisting of up to three sugar units (e.g., digitoxose).

Table 1: Structural Classification of Key Digitalis Glycosides

CompoundSubstituent at C-3Hydroxyl Groups on Steroid NucleusLactone Ring Type
DigitoxinDigitoxose-trioseC-14βCardenolide (5-membered)
DigoxinDigitoxose-trioseC-14β, C-12βCardenolide
GitoxinDigitoxose-trioseC-14β, C-16βCardenolide
7-HydroxydigitoxinDigitoxose-trioseC-7β, C-14βCardenolide

Structurally, 7-Hydroxydigitoxin is an analogue of digitoxin distinguished solely by the additional equatorial C-7β hydroxyl group. This places it within the "polar cardenolide" subgroup alongside gitoxin (C-16 hydroxylated), contrasting with the more lipophilic digitoxin (lacking polar hydroxyls beyond C-14) [5] [7] [8]. Biosynthetically, it is derived from digitoxin via cytochrome P450 (CYP)-mediated hydroxylation in Digitalis plants or mammalian liver microsomes, representing a key oxidative metabolic pathway [3] [6].

Significance of Hydroxylation at the C-7 Position

The introduction of a hydroxyl group at C-7 profoundly alters the physicochemical and biological properties of digitoxin:

  • Polarity and Solubility: The C-7β hydroxyl group significantly increases molecular polarity compared to digitoxin. This is evidenced by higher aqueous solubility and altered chromatographic behavior (e.g., reduced retention time in reversed-phase HPLC). Enhanced polarity facilitates renal excretion and reduces passive diffusion across lipid membranes [3] [5].

  • Receptor Binding and Na+/K+-ATPase Interaction: Cardiac glycosides exert their primary effect by binding to and inhibiting the membrane-bound Na+/K+-ATPase (sodium pump). Molecular modeling and binding studies suggest the C-7 hydroxyl group can form additional hydrogen bonds with amino acid residues (e.g., Gln111, Asn122) in the extracellular domain of the α-subunit of Na+/K+-ATPase. While this may influence binding kinetics, research indicates that 7-hydroxylation generally reduces binding affinity compared to digitoxin, potentially due to steric hindrance or altered orientation within the binding pocket [4] [8].

  • Metabolic Pathways: Hydroxylation at C-7 is a major Phase I metabolic pathway for digitoxin in mammals, primarily catalyzed by hepatic cytochrome P450 enzymes (e.g., CYP3A4). 7-Hydroxydigitoxin is therefore a significant metabolite detected in plasma and urine following digitoxin administration. Further conjugation (Phase II metabolism like glucuronidation or sulfation) of the C-7 hydroxyl group significantly enhances water solubility and accelerates elimination [3] [6].

Table 2: Impact of C-7 Hydroxylation on Key Properties Relative to Digitoxin

PropertyDigitoxin7-HydroxydigitoxinFunctional Consequence
Molecular Weight764.94 g/mol780.94 g/molSlight increase
Calculated LogP (Octanol/Water)~2.0 - 2.5 (High lipophilicity)~1.0 - 1.5 (Moderate lipophilicity)Enhanced aqueous solubility; Reduced tissue accumulation
Plasma Protein Binding90-95%70-85% (Estimated)Higher free fraction available for activity/clearance
Primary Metabolic RouteCYP-mediated hydroxylation (C-12, C-5β, C-7)Conjugation (glucuronidation/sulfation)Faster elimination half-life
Na+/K+-ATPase IC50Lower (Higher affinity)Higher (Lower affinity)Reduced intrinsic inotropic potency
  • Structure-Activity Relationship (SAR): Within the cardiac glycoside SAR, hydroxyl groups on the steroid nucleus significantly modulate potency and pharmacokinetics. While the C-14β hydroxyl is essential for activity, and C-12β or C-16β hydroxylation impacts potency and polarity, the C-7β hydroxyl group primarily enhances polarity and promotes elimination rather than augmenting pharmacological activity. This positions 7-Hydroxydigitoxin as a metabolite contributing more to detoxification pathways than to therapeutic efficacy compared to its parent compound [4] [7] [8].

  • Enzymatic Synthesis and Analogues: The enzymatic basis for C-7 hydroxylation involves cytochrome P450 monooxygenases (CYPs) utilizing molecular oxygen and NADPH. Studies on sterol 27-hydroxylase (CYP27A1) and related enzymes demonstrate their ability to hydroxylate sterol intermediates like 7-dehydrocholesterol at specific positions [3] [6]. This enzymatic specificity provides a potential route for the biotechnological production of hydroxylated cardenolide analogues, including 7-hydroxylated derivatives, for pharmacological evaluation.

Properties

CAS Number

18810-27-0

Product Name

7-Hydroxydigitoxin

IUPAC Name

3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

InChI

InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1

InChI Key

DQJAXSGRHYCYTQ-KQMLXJBFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O

Synonyms

7 beta-hydroxydigitoxin
7-hydroxydigitoxin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.